N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide is a complex organic compound that features multiple functional groups, including a pyrimidine ring, a furan ring, a pyrazole ring, and a xanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the individual ring systems, followed by their sequential coupling and functionalization. Common synthetic routes may include:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Construction of the Pyrazole Ring: This can be done through the reaction of hydrazines with 1,3-diketones.
Coupling Reactions: The individual ring systems are then coupled using various cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at different positions, particularly at the furan and pyrazole rings.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine and xanthene rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the amide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which combines several bioactive moieties into a single molecule
Properties
Molecular Formula |
C27H21N5O4 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C27H21N5O4/c1-15-16(2)28-27(30-25(15)33)32-23(14-19(31-32)22-12-7-13-35-22)29-26(34)24-17-8-3-5-10-20(17)36-21-11-6-4-9-18(21)24/h3-14,24H,1-2H3,(H,29,34)(H,28,30,33) |
InChI Key |
WYOZJXZMJLGCJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46)C |
Origin of Product |
United States |
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